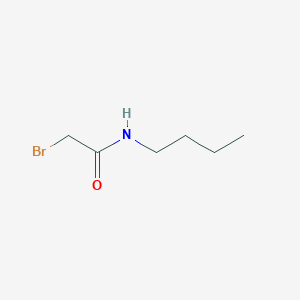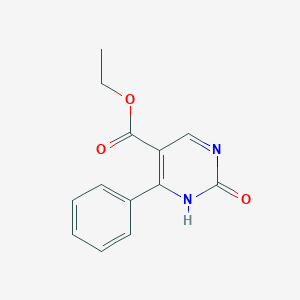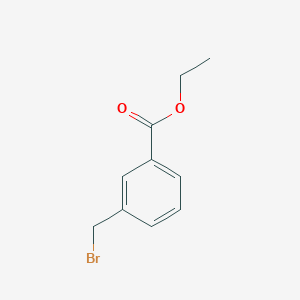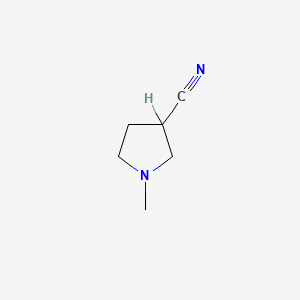
(2-Iodo-benzyl)-methyl-amine
Overview
Description
“(2-Iodo-benzyl)-methyl-amine” is a chemical compound that contains a total of 20 bonds. It has 10 non-H bond(s), 6 multiple bond(s), 2 rotatable bond(s), 6 aromatic bond(s), 1 six-membered ring(s), and 1 secondary amine(s) (aliphatic) .
Synthesis Analysis
The synthesis of “(2-Iodo-benzyl)-methyl-amine” can be achieved through various methods. One such method involves the use of 2-amino-2-phenylpropanoate salts as the amine source, where aromatic aldehydes undergo an efficient decarboxylative transamination under very mild conditions to produce a variety of arylmethylamines . Another method involves the use of a highly active Mn (I) pincer catalyst that enables an atom-economic and highly efficient N-alkylation of amines with alcohols utilizing the borrowing hydrogen methodology .Molecular Structure Analysis
The molecular structure of “(2-Iodo-benzyl)-methyl-amine” is characterized by a total of 20 bonds, including 10 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 secondary amine (aliphatic) .Chemical Reactions Analysis
The chemical reactions involving “(2-Iodo-benzyl)-methyl-amine” are diverse. For instance, it can participate in reactions such as the decarboxylative transamination of aromatic aldehydes . It can also be involved in N-alkylation reactions with alcohols, facilitated by a Mn (I) pincer catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of amines, such as “(2-Iodo-benzyl)-methyl-amine”, depend on their classification. Primary and secondary amines are less volatile than hydrocarbons of similar size, weight, and shape. This is due to the amines being associated through hydrogen bonding .Scientific Research Applications
Synthesis of New Ureido Sugars (2-Iodo-benzyl)-methyl-amine was used as a amination agent in the synthesis of new ureido sugars, derivatives of 2-amino-2-deoxy-D-glucopyranoside and various amino acids, reflecting its role in facilitating novel compound synthesis (Piekarska-Bartoszewicz & Tcmeriusz, 1993).
Catalytic Transformations The compound has been involved in palladium-catalyzed carbonylative transformations of benzyl amines, indicating its utility in catalytic processes for producing various compounds (Li, Wang, & Wu, 2018).
Aminocarbonylation Reactions It played a role as an amine nucleophile in palladium-catalyzed aminocarbonylation of iodobenzene and iodoalkenes, leading to the synthesis of 2-oxo-carboxamide type derivatives and carboxamides, illustrating its versatility in chemical synthesis (Müller et al., 2005).
Homogeneous Catalytic Aminocarbonylation It's used in the homogeneous catalytic aminocarbonylation of nitrogen-containing iodo-heteroaromatics to synthesize N-substituted nicotinamide related compounds, highlighting its application in the creation of biologically significant compounds (Takács et al., 2007).
Palladium-Catalyzed Benzylic Addition The compound is also significant in palladium-catalyzed nucleophilic benzylic addition to N-sulfonyl aldimines, representing an effective methodology for synthesizing heterocycle-containing amines (Qian et al., 2010).
Photopolymerization Processes It has been involved in the development of high-performance biphenyl and terphenyl derivatives for 3D printing photopolymerization processes, indicating its potential in the field of material sciences and engineering (Tomal et al., 2019).
Reductive Amination for Synthesis Furthermore, it's used in catalytic reductive aminations for the synthesis of different kinds of amines, emphasizing its role in the production of pharmaceuticals, agrochemicals, and biomolecules (Murugesan et al., 2020).
Future Directions
The future directions in the study and application of “(2-Iodo-benzyl)-methyl-amine” could involve the development of novel methods for the regiocontrolled synthesis of substituted imidazoles . Additionally, the synthesis of azo dye derivatives incorporating heterocyclic scaffolds such as imidazole is a promising area of research .
properties
IUPAC Name |
1-(2-iodophenyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN/c1-10-6-7-4-2-3-5-8(7)9/h2-5,10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNMRLNJUKMWAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Iodo-benzyl)-methyl-amine | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details




















Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


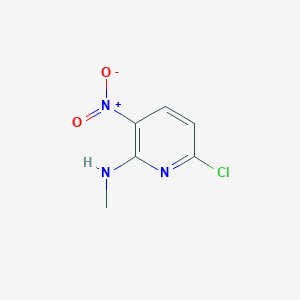
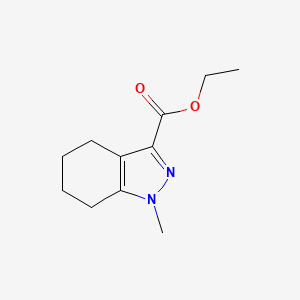

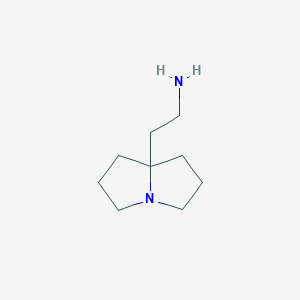
![1-(Furo[2,3-b]pyridin-5-yl)ethanone](/img/structure/B1310516.png)

